![molecular formula C22H24N2OS B3688168 N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B3688168.png)
N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide
Overview
Description
N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a benzamide group, and multiple alkyl and aryl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.
Aryl Substitution: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Amide Formation: The final step involves the formation of the benzamide group through the reaction of the thiazole derivative with 2-methylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, forming corresponding carboxylic acids.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s structural rigidity and electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the benzamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide: Lacks the propyl group, which may affect its binding affinity and biological activity.
N-[4-(3,4-dimethylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-methylbenzamide: Similar structure but with an ethyl group instead of a propyl group, potentially altering its physical and chemical properties.
Uniqueness
N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide is unique due to the specific combination of substituents on the thiazole ring and the benzamide group, which confer distinct electronic and steric properties. These unique features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-5-8-19-20(17-12-11-14(2)16(4)13-17)23-22(26-19)24-21(25)18-10-7-6-9-15(18)3/h6-7,9-13H,5,8H2,1-4H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHVYKLPUDRWQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2C)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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